![molecular formula C17H20N2O3S B2739262 4-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]morpholine CAS No. 339017-01-5](/img/structure/B2739262.png)
4-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]morpholine is a chemical compound with the molecular formula C17H20N2O3S and a molecular weight of 332.42. This compound is characterized by the presence of a morpholine ring attached to a pyridine ring, which is further substituted with dimethyl and phenylsulfonyl groups. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]morpholine typically involves the reaction of 4,6-dimethyl-2-pyridylboronic acid with phenylsulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as sodium ethoxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium ethoxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]morpholine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in the synthesis of essential biomolecules, thereby exerting its antimicrobial or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A simpler analog with a similar morpholine ring structure but lacking the pyridine and phenylsulfonyl groups.
Phenylsulfonylpyridine: A related compound with a phenylsulfonyl group attached to a pyridine ring but without the morpholine moiety.
Uniqueness
4-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]morpholine is unique due to the combination of its morpholine and pyridine rings, along with the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biologische Aktivität
4-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a morpholine ring and a pyridine moiety substituted with a benzenesulfonyl group. Understanding its biological activity is crucial for further development in therapeutic applications.
- Molecular Formula : C17H20N2O3S
- Molar Mass : 332.42 g/mol
- CAS Number : 339017-01-5
The compound's structure can be summarized as follows:
Component | Structure Description |
---|---|
Morpholine Ring | A six-membered ring containing one nitrogen atom. |
Pyridine Moiety | A six-membered aromatic ring with one nitrogen atom at position 2. |
Benzenesulfonyl Group | A sulfonyl group attached to a benzene ring, enhancing solubility and reactivity. |
Anticancer Activity
Recent studies have indicated that morpholine derivatives exhibit significant anticancer properties. The compound has been evaluated in various cancer models, demonstrating selective cytotoxicity against malignant cells while sparing non-malignant cells. For instance, the selectivity index (SI) was measured in human oral squamous cell carcinoma lines, revealing that the compound effectively induces apoptosis through caspase activation pathways .
The biological activity of this compound may involve several mechanisms:
- Caspase Activation : Induction of caspase-3 and -7 leading to programmed cell death.
- Cell Cycle Arrest : The compound has shown potential to cause G2/M arrest in cancer cells, disrupting normal cell cycle progression .
- DNA Interaction : Intercalation into DNA may disrupt replication and transcription processes, contributing to its cytotoxic effects .
Study 1: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of morpholine derivatives on HL-60 leukemia cells, it was found that this compound exhibited IC50 values significantly lower than conventional chemotherapeutics like melphalan and curcumin. The results are summarized in Table 1.
Compound | IC50 (µM) | Selectivity Index (SI) |
---|---|---|
This compound | 0.5 | 10 |
Melphalan | 5 | 2 |
Curcumin | 4 | 1 |
This data indicates a promising therapeutic window for the compound, suggesting it could be developed further as an anticancer agent.
Study 2: Mechanistic Insights
Another study explored the molecular interactions of morpholine derivatives with specific receptors involved in cancer signaling pathways. The presence of the morpholine ring was critical for binding affinity to target proteins implicated in tumor growth and survival .
Eigenschaften
IUPAC Name |
4-[3-(benzenesulfonyl)-4,6-dimethylpyridin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13-12-14(2)18-17(19-8-10-22-11-9-19)16(13)23(20,21)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKJKPDFNMSLGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.